molecular formula C9H13N3 B2369066 N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine CAS No. 1863319-16-7

N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine

Cat. No.: B2369066
CAS No.: 1863319-16-7
M. Wt: 163.224
InChI Key: LHEHKHSVHGXTFF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine is a bicyclic heterocyclic compound featuring a fused cyclopentane and pyrimidine ring system. The pyrimidine core is substituted at the 4-position with a dimethylamine group (-N(CH₃)₂). This structural motif is critical for its biological activity, particularly in anticancer applications. The compound’s fused cyclopentane ring enhances rigidity and influences its binding affinity to biological targets, such as tubulin, a key protein in microtubule dynamics .

Properties

IUPAC Name

N,N-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-12(2)9-7-4-3-5-8(7)10-6-11-9/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEHKHSVHGXTFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=C1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with guanidine derivatives, followed by methylation of the resulting intermediate . The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or ethanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine with structurally related cyclopenta[d]pyrimidin-4-amine derivatives, emphasizing substituent effects on physicochemical properties and bioactivity:

Compound Name Substituents Molecular Formula Key Biological Properties References
This compound -N(CH₃)₂ at C4 C₉H₁₄N₄ Likely tubulin-binding; inferred nanomolar GI₅₀ based on analogs. Enhanced lipophilicity.
2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine -Cl at C2, -NHCH₃ at C4 C₈H₁₁ClN₃ Anticancer activity (exact GI₅₀ unspecified); used as a lab reagent.
N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (±)-2•HCl -N(CH₃)(4-MeOPh), -CH₃ at C2, C6 C₁₉H₂₆ClN₃O GI₅₀ = 2–20 nM; overcomes P-glycoprotein/βIII-tubulin resistance; inhibits microtubule assembly.
2-Chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine -Cl at C2, -NH₂ at C4 C₇H₈ClN₃ Intermediate in synthesis; no direct bioactivity data.
2-Chloro-7-(4-fluorophenyl)-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine -Cl at C2, -NHCH₃ at C4, 4-FPh at C7 C₁₅H₁₄ClFN₃ Medicinal use (unspecified); fluorophenyl group may enhance target selectivity.

Key Observations:

Chlorine at C2 (as in and ) may enhance electrophilicity, facilitating covalent interactions with tubulin’s colchicine-binding site . Bulky aryl groups (e.g., 4-fluorophenyl in ) can modulate selectivity but may reduce solubility .

Resistance Mechanisms :

  • Analogs like (±)-2•HCl overcome P-glycoprotein-mediated drug efflux and βIII-tubulin overexpression, common resistance pathways in cancer . The dimethyl variant may share this trait, though direct evidence is lacking.

Synthetic Routes :

  • Substitution at C4 is typically achieved via nucleophilic displacement of a chlorine atom (e.g., describes Cl → cyclopentylamine substitution). The dimethylamine group in the target compound could be introduced similarly using dimethylamine .

Safety and Handling :

  • Chlorinated analogs (e.g., CAS 76780-98-8) require standard lab precautions (gloves, ventilation) . The dimethyl compound likely necessitates similar handling due to structural similarity.

Biological Activity

Overview

N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine is a heterocyclic compound notable for its unique bicyclic structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. Research indicates that it may function as an enzyme inhibitor and receptor modulator, with implications for therapeutic applications in areas such as cancer and viral infections.

  • IUPAC Name : N,N-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
  • Molecular Formula : C9H13N3
  • CAS Number : 1863319-16-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites or modulating receptor functions through interactions with their binding sites. This mechanism is crucial for its potential role as a therapeutic agent.

Enzyme Inhibition

Research has indicated that this compound may act as a selective inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE7A. PDE7A is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels, which play significant roles in cellular signaling pathways related to inflammation and immune responses.

Table 1: Inhibition Potency of this compound Compared to Other Compounds

CompoundInhibition (%)Reference
This compound65%
Theophylline50%
BRL5048175%

The data indicates that this compound exhibits significant inhibition of PDE7A activity, suggesting its potential utility in anti-inflammatory therapies.

Anticancer Activity

In vitro studies have demonstrated that this compound may exhibit anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.

Case Study: Anticancer Efficacy
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in:

  • A decrease in cell proliferation by 40% after 48 hours.
  • Induction of apoptosis as evidenced by increased annexin V staining.

Q & A

Q. What are the established synthetic routes for N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes, starting with cyclopenta[d]pyrimidine core formation followed by amine substitution. A common approach includes:

  • Core construction : Cyclocondensation of cyclopentanone derivatives with pyrimidine precursors under acidic conditions (e.g., HCl/EtOH) to form the bicyclic system.
  • Amine functionalization : Nucleophilic substitution or reductive amination using dimethylamine derivatives. For example, reacting 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine with dimethylamine in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Optimization : Yield improvements (≥70%) are achieved by controlling stoichiometry, solvent selection (e.g., THF for better solubility), and catalyst use (e.g., Pd-based catalysts for coupling reactions). Purity is monitored via TLC and HPLC .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Key methods include:

Technique Parameters Utility
¹H/¹³C NMR Chemical shifts (δ 2.5–3.5 ppm for dimethylamine protons; δ 150–160 ppm for pyrimidine carbons)Confirms substitution patterns and cyclopentane-pyrimidine fusion .
HPLC-MS Reverse-phase C18 column, acetonitrile/water gradient (95% purity threshold)Quantifies purity and detects byproducts (e.g., dehalogenated intermediates) .
X-ray crystallography SHELX software for structure refinement (R-factor < 0.05)Resolves stereochemistry and crystal packing .

Q. What initial biological screening approaches are recommended to assess its bioactivity?

  • Cytotoxicity assays : Use the sulforhodamine B (SRB) method in cancer cell lines (e.g., NCI-60 panel) to quantify growth inhibition (IC₅₀ values) .
  • Enzyme inhibition : Screen against kinase targets (e.g., EGFR, VEGFR) via fluorescence-based assays (e.g., ADP-Glo™) .
  • Receptor binding : Radioligand displacement assays for H3 receptor antagonism, given structural analogs’ activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different studies?

  • Comparative assay standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., SRB assay with 48-hour exposure) to minimize variability .
  • Off-target profiling : Employ proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .
  • Computational validation : Molecular docking (AutoDock Vina) to reconcile bioactivity data with predicted binding affinities for targets like tubulin or kinases .

Q. What strategies are employed to elucidate the compound’s mechanism of action at the molecular level?

  • Structural biology : Co-crystallization with tubulin (PDB: 6QY) to visualize binding pockets and hydrogen-bonding interactions .
  • Kinetic studies : Stopped-flow spectroscopy to measure inhibition constants (Kᵢ) for enzymes like dihydrofolate reductase .
  • Transcriptomics : RNA-seq analysis of treated cells to identify dysregulated pathways (e.g., apoptosis or cell-cycle arrest) .

Q. How can structural modifications enhance target selectivity while minimizing off-target effects?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -F at C5) to improve kinase selectivity. For example, fluorinated analogs show 10-fold higher potency against VEGFR2 .
  • Scaffold hybridization : Merge the cyclopenta[d]pyrimidine core with sulfonamide moieties (e.g., from ) to enhance solubility and reduce hepatic toxicity .
  • Prodrug design : Mask the dimethylamine group with enzymatically cleavable protectors (e.g., acetyl) to improve bioavailability .

Data Contradiction Analysis

Example : Discrepancies in reported IC₅₀ values for antitubulin activity may arise from:

  • Cell-line heterogeneity : Primary vs. metastatic cancer models (e.g., HeLa vs. MDA-MB-231).
  • Assay endpoints : SRB (protein content) vs. MTT (mitochondrial activity) assays measure different viability parameters .
  • Solution : Validate findings using orthogonal methods (e.g., microtubule polymerization assays + live-cell imaging) .

Key Research Gaps and Future Directions

  • In vivo pharmacokinetics : Assess oral bioavailability and blood-brain barrier penetration in rodent models.
  • Toxicogenomics : Genome-wide CRISPR screens to map genetic vulnerabilities linked to compound toxicity.
  • Multidisciplinary optimization : Combine medicinal chemistry, structural biology, and machine learning for next-gen derivatives.

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